5-Nitro-1,3-dihydroisobenzofuran
Overview
Description
5-Nitro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Nitro-1,3-dihydroisobenzofuran involves a reaction with sodium 2-chloro-5-nitrobenzyloxymethyl trifluoroborate at 100°C .Molecular Structure Analysis
The molecular structure of 5-Nitro-1,3-dihydroisobenzofuran is represented by the InChI code1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
. Physical And Chemical Properties Analysis
5-Nitro-1,3-dihydroisobenzofuran is a solid or liquid substance . It has a density of 1.36, a boiling point of 298ºC, and a melting point of 90-92ºC .Scientific Research Applications
Antibacterial and Antifungal Properties
5-Nitro-1,3-dihydroisobenzofuran derivatives have shown significant antibacterial and antifungal properties. A study by Charris et al. (2002) synthesized 5-nitro-2-furfurylidene derivatives and found them effective against various strains of bacteria and yeast, demonstrating their potential as therapeutic agents in treating infections (Charris et al., 2002).
Antimicrobial Activity
The antimicrobial activity of nitrofuran derivatives, including 5-Nitro-1,3-dihydroisobenzofuran, is well-documented. Gadebusch and Basch (1974) noted that certain nitrofuran compounds exhibit significant in vitro antimicrobial activity against a range of bacteria, fungi, and protozoa, highlighting their broad-spectrum antimicrobial potential (Gadebusch & Basch, 1974).
Anti-leishmanial Activity
Studies have shown that nitroaromatic compounds, which include 5-Nitro-1,3-dihydroisobenzofuran derivatives, can inhibit the growth of Leishmania infantum. This suggests a potential application in the treatment of leishmaniasis, a disease caused by parasites transmitted through the bite of sand flies (Dias et al., 2015).
Impact on Gene Expression
Research by Herrlich and Schweiger (1976) indicates that nitrofurans interfere with gene expression in a highly specific manner. This suggests potential applications in the field of genetic research, particularly in understanding the mechanisms of gene regulation (Herrlich & Schweiger, 1976).
Antitubercular Potency
Nitro group-containing compounds like 5-Nitro-1,3-dihydroisobenzofuran have been identified as promising antitubercular agents. Karabanovich et al. (2015) explored the antitubercular potency and toxicity of tetrazole derivatives containing nitro substituents, opening avenues for new treatments against tuberculosis (Karabanovich et al., 2015).
Use in Veterinary Medicine
5-Nitro-1,3-dihydroisobenzofuran derivatives have been utilized in veterinary medicine. Creek et al. (1959) reported on Furadroxyl, a nitrofuran derivative, as a growth stimulant in broiler diets, demonstrating the applicability of these compounds in animal health and nutrition (Creek et al., 1959).
Safety And Hazards
properties
IUPAC Name |
5-nitro-1,3-dihydro-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBAMYIHSHADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498554 | |
Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,3-dihydroisobenzofuran | |
CAS RN |
52771-99-0 | |
Record name | 5-Nitro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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